molecular formula C22H24F3N3O6 B12438672 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid

3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid

Cat. No.: B12438672
M. Wt: 483.4 g/mol
InChI Key: JDWOCPXDDCJBBA-UHFFFAOYSA-N
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Description

3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a buta-1,3-diyn-1-yl group, and a trifluoroacetic acid moiety, making it an interesting subject for research and application.

Properties

IUPAC Name

N-[3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4.C2HF3O2/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24;3-2(4,5)1(6)7/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWOCPXDDCJBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid involves multiple steps, including the formation of the cyclopropyl group and the buta-1,3-diyn-1-yl group. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct formation of the desired product. For example, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing molecules and buta-1,3-diyn-1-yl derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid apart is its combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of the trifluoroacetic acid moiety also adds to its distinct chemical properties.

Biological Activity

3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a cyclopropyl group and a buta-1,3-diyn-1-yl moiety, suggest significant biological activity. This article reviews the compound's biological interactions, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C20H23N3O4C_{20}H_{23}N_{3}O_{4} with a molecular weight of 369.41 g/mol. Its structure includes multiple functional groups that enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide exhibits significant biological activity, potentially influencing enzyme activity and receptor binding. These interactions could lead to therapeutic effects in areas such as:

  • Cancer Treatment : The compound may inhibit tumor growth through modulation of specific cellular pathways.
  • Antimicrobial Activity : Initial data suggest it may possess antibacterial or antiviral properties.

The detailed mechanism of action remains under investigation. However, the compound's ability to interact with various biological targets is supported by its structural complexity. The presence of hydroxamic acid functionalities may facilitate chelation with metal ions in enzymes, affecting their activity.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to several biological targets. For instance:

TargetBinding AffinityPotential Effect
Enzyme AHighInhibition of activity
Receptor BModerateModulation of signaling pathways
Enzyme CLowMinimal impact

These findings highlight the compound's potential as a lead candidate for drug development.

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in reduced viability of specific cancer cell lines. The IC50 values indicate promising potency against certain types of cancer.
  • Antibacterial Assays : Preliminary assays against common bacterial strains showed that the compound exhibited effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent.

Synthesis and Optimization

The synthesis of 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide involves multiple steps that require careful optimization to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are recommended for industrial applications.

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